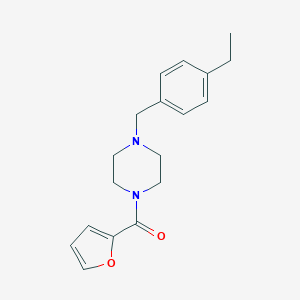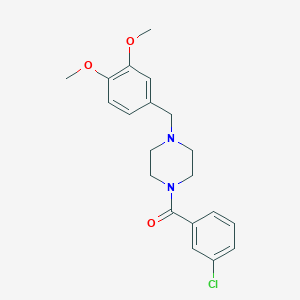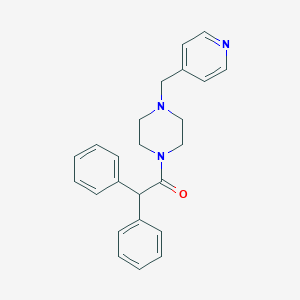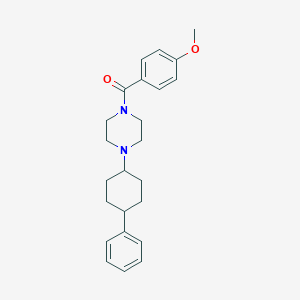
1-(3,5-Dimethoxybenzoyl)-4-(2,4-dimethoxybenzyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-Dimethoxybenzoyl)-4-(2,4-dimethoxybenzyl)piperazine: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a 3,5-dimethoxyphenylmethanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Dimethoxybenzoyl)-4-(2,4-dimethoxybenzyl)piperazine typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Substitution with 2,4-Dimethoxybenzyl Group: The piperazine ring is then reacted with 2,4-dimethoxybenzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the 2,4-dimethoxybenzyl group.
Introduction of 3,5-Dimethoxyphenylmethanone Group: Finally, the compound is reacted with 3,5-dimethoxybenzoyl chloride in the presence of a base, such as pyridine, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-(3,5-Dimethoxybenzoyl)-4-(2,4-dimethoxybenzyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
1-(3,5-Dimethoxybenzoyl)-4-(2,4-dimethoxybenzyl)piperazine: can be compared to other piperazine derivatives, such as:
Uniqueness:
- The presence of both 2,4-dimethoxybenzyl and 3,5-dimethoxyphenylmethanone groups in the same molecule provides unique steric and electronic properties, making it distinct from other piperazine derivatives. This uniqueness can influence its reactivity and interactions with biological targets.
Propiedades
Fórmula molecular |
C22H28N2O5 |
|---|---|
Peso molecular |
400.5 g/mol |
Nombre IUPAC |
(3,5-dimethoxyphenyl)-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-6-5-16(21(14-18)29-4)15-23-7-9-24(10-8-23)22(25)17-11-19(27-2)13-20(12-17)28-3/h5-6,11-14H,7-10,15H2,1-4H3 |
Clave InChI |
QNDUYQMRUQUWRT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC(=C3)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-CHLOROBENZYL)PIPERAZINO]-2-(4-METHYLPHENOXY)-1-ETHANONE](/img/structure/B249097.png)
![(3,4-DIMETHOXYPHENYL)[4-(4-PYRIDYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B249098.png)


![1-Cycloheptyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B249105.png)

![3-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B249107.png)


![4-{[4-(3,5-Dimethoxybenzoyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B249113.png)


![1-(3,5-DIMETHOXYBENZOYL)-4-[(2,5-DIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B249118.png)
